

Application Notes: Reconstitution and Handling of Lyophilized Enfuvirtide for Experimental Use

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Compound of Interest

Compound Name: *Enfuvirtide*

Cat. No.: *B549319*

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For Researchers, Scientists, and Drug Development Professionals

Product Information

Enfuvirtide (sold under the brand name Fuzeon) is a potent antiretroviral drug belonging to the fusion inhibitor class.^[1] It is a 36-amino acid synthetic peptide designed for the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection, particularly in cases of resistance to other antiretroviral therapies.^{[2][3]} The lyophilized powder is a white to off-white amorphous solid.^[4]

1.1 Mechanism of Action **Enfuvirtide**'s mechanism of action is extracellular, targeting a critical step in the HIV-1 lifecycle: the fusion of the virus with a host cell.^{[2][5]} HIV-1 entry into a host CD4+ cell is mediated by the viral glycoprotein gp120 binding to the CD4 receptor, followed by a conformational change in the transmembrane glycoprotein gp41.^{[1][6]} This change is essential for the fusion of the viral and cellular membranes. **Enfuvirtide** mimics a component of gp41 (the HR2 domain) and binds to another region (the HR1 domain), which blocks this conformational change.^{[5][7]} By disrupting the formation of the six-helix bundle structure required for membrane fusion, **Enfuvirtide** effectively prevents the viral capsid from entering the host cell.^{[1][2][6]}

Storage and Stability

Proper storage is critical to maintain the integrity and activity of **Enfuvirtide**.

- Lyophilized Powder: Vials of lyophilized **Enfuvirtide** should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[8]
- Reconstituted Solution: Once reconstituted, the solution should be stored in the original vial under refrigeration at 2°C to 8°C (36°F to 46°F) and must be used within 24 hours.[4][8][9][10] It is imperative not to freeze the reconstituted solution, as this can alter its physical and chemical properties.[8] If the reconstituted solution is refrigerated, it should be allowed to warm to room temperature before use.[8][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters for **Enfuvirtide**, which are essential for experimental design and data interpretation.

Parameter	Value	Notes	Citation(s)
Physical Properties			
Molecular Weight	~4492 g/mol	Computed by PubChem.	[4]
Appearance	White to off-white amorphous solid	[4]	
Solubility			
Pure Water	Negligible	[4]	
Buffer (pH 7.5)	85-142 mg/100 mL	[4]	
PEG-Conjugated	≥3 mg/mL	Site-specific conjugation with polyethylene glycol (PEG) significantly improves aqueous solubility.	[12][13]
Pharmacokinetics (In Vivo)	Data primarily from human studies following subcutaneous injection.		
Half-Life (t _{1/2})	~2 to 3.8 hours	[3][6][14]	
Bioavailability (subcutaneous)	~84.3%	[4]	
Mean Peak Concentration (C _{max})	4.59 ± 1.5 µg/mL	Following a single 90 mg subcutaneous injection.	[2][4]
Time to Peak (T _{max})	~8 hours (median)	Range of 3 to 12 hours.	[4]
In Vitro Activity			

50% Inhibitory Conc. (IC50)	1.7 ng/mL	In T cell lines.	[6]
50% Effective Conc. (EC50)	6–91 nM	Against various primary HIV-1 isolates.	[12]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Enfuvirtide

This protocol details the standard procedure for reconstituting lyophilized **Enfuvirtide** for use in laboratory experiments. The process may take up to 45 minutes to ensure complete dissolution.[\[8\]](#)[\[11\]](#)

Materials:

- Vial of lyophilized **Enfuvirtide** (e.g., 108 mg)[\[15\]](#)
- Sterile Water for Injection (provided with commercial kits)[\[11\]](#)[\[15\]](#)
- Sterile syringes and needles
- Alcohol wipes
- Vortex mixer (optional, for gentle mixing) or roller

Procedure:

- Preparation: Allow the vial of lyophilized **Enfuvirtide** and the Sterile Water for Injection to equilibrate to room temperature.[\[11\]](#)
- Inspection: Before reconstitution, gently tap the vial to ensure all the lyophilized powder is collected at the bottom.[\[16\]](#)
- Diluent Addition: Using a sterile syringe, draw 1.1 mL of Sterile Water for Injection. This volume is specified for a 108 mg vial to yield a final concentration of 90 mg/mL.[\[10\]](#)[\[15\]](#)

- Reconstitution: Insert the needle into the **Enfuvirtide** vial and slowly inject the sterile water, directing the stream against the side of the vial to avoid foaming.[\[10\]](#)
- Dissolution: To dissolve the powder, gently tap the vial with a fingertip for about 10 seconds and then gently roll the vial between the palms of your hands.[\[10\]](#)[\[11\]](#) Crucially, do not shake the vial vigorously, as this can cause foaming and potential denaturation of the peptide.[\[11\]](#)[\[16\]](#)
- Incubation: Allow the vial to stand at room temperature until the powder is completely dissolved. This may take up to 45 minutes.[\[8\]](#)[\[15\]](#) The solution will be viscous.
- Final Inspection: Before use, visually inspect the solution. It should be clear, colorless, and free of any bubbles or particulate matter.[\[8\]](#)[\[10\]](#)[\[11\]](#) If particles are present, do not use the solution.
- Use and Storage: Use the reconstituted solution immediately for your experiment. If not used immediately, store the vial in the refrigerator (2°C to 8°C) and use within 24 hours.[\[10\]](#)

Protocol 2: General Protocol for an In Vitro HIV-1 Entry Inhibition Assay

This protocol provides a conceptual framework for evaluating the anti-HIV-1 activity of reconstituted **Enfuvirtide** using a cell-based viral entry assay.

Materials:

- Reconstituted **Enfuvirtide** solution (see Protocol 1)
- CD4+ T-cell line (e.g., CEM, TZM-bl)[\[3\]](#)[\[12\]](#)
- HIV-1 laboratory strain (e.g., HIV-1 IIIB/LAI)[\[3\]](#)
- Complete cell culture medium
- Assay plates (e.g., 96-well)

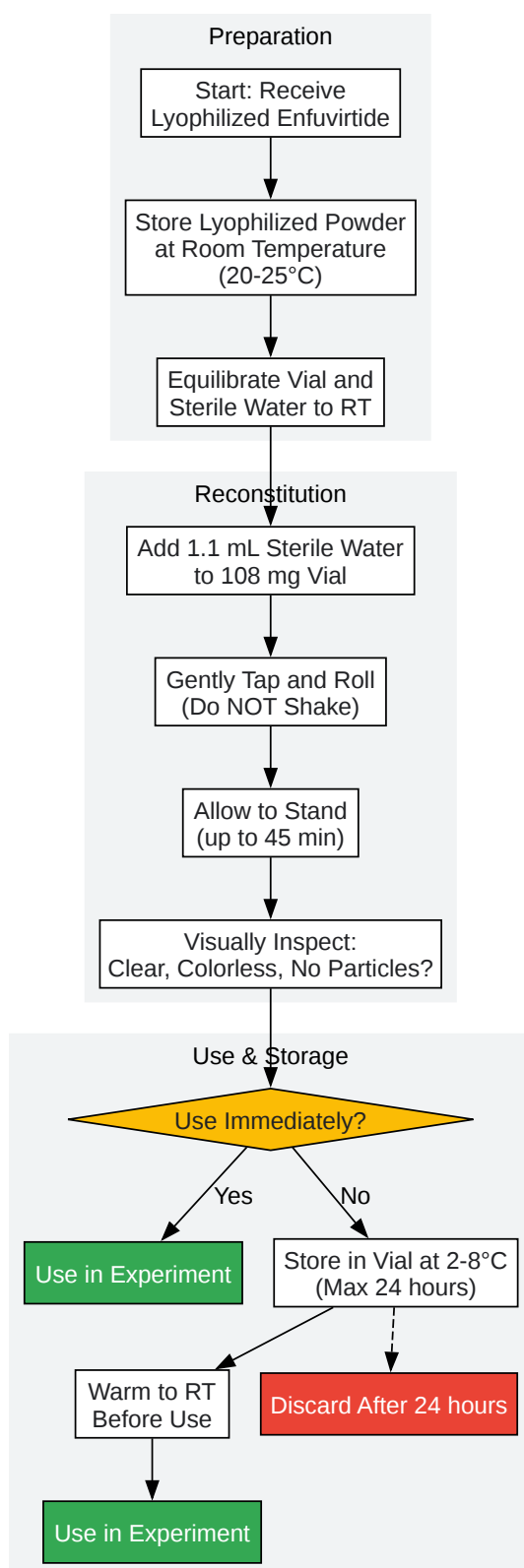
- Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase substrate for TZM-bl cells)

Procedure:

- Cell Plating: Seed the CD4+ T-cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight in a CO₂ incubator.
- Compound Preparation: Prepare a serial dilution of the reconstituted **Enfuvirtide** in complete cell culture medium to achieve the desired final concentrations for testing.
- Treatment: Add the diluted **Enfuvirtide** solutions to the appropriate wells of the cell plate. Include a "no-drug" control (cells + virus only) and a "no-virus" control (cells only).
- Infection: Add a pre-titered amount of the HIV-1 virus stock to all wells except the "no-virus" control.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for a period suitable for the specific virus and cell line (typically 48-72 hours).
- Quantification of Viral Replication: After incubation, quantify the extent of HIV-1 infection.
 - For TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity, which is proportional to viral entry and gene expression.
 - For other cell lines, the concentration of the HIV-1 p24 antigen in the culture supernatant can be measured using an ELISA kit.
- Data Analysis: Calculate the percentage of inhibition for each **Enfuvirtide** concentration relative to the "no-drug" control. Plot the results on a dose-response curve to determine the 50% effective concentration (EC₅₀).

Visualizations

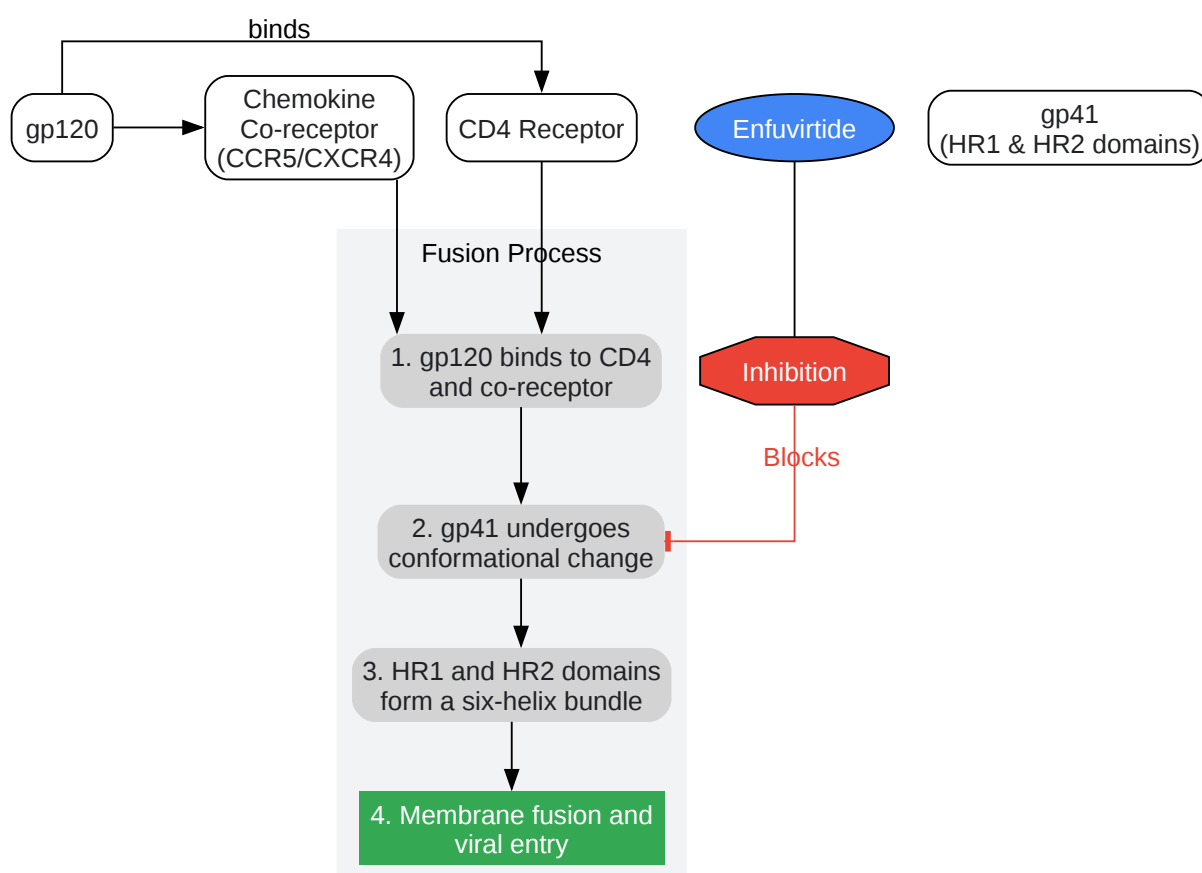
Enfuvirtide Reconstitution and Handling Workflow



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Caption: Workflow for **Enfuvirtide** reconstitution and handling.

Mechanism of Action: Enfuvirtide Inhibition of HIV-1 Fusion



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